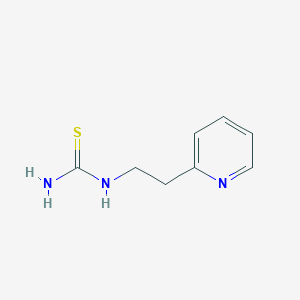

1-(2-(吡啶-2-基)乙基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-(Pyridin-2-yl)ethyl)thiourea” is a compound that has a molecular weight of 153.2 and a molecular formula of C6H7N3S . It is characterized by a six-membered ring intramolecular N-H⋯N hydrogen bond between the primary amino group on the thiourea moiety and the pyridine nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-(2-(Pyridin-2-yl)ethyl)thiourea” is characterized by two essentially planar molecules in the asymmetric unit, which are held together by two N - H⋯S hydrogen bonds . An intra-molecular N - H⋯N hydrogen bond stabilizes the synperiplanar conformations between the pyridine N atom and the thio-carbonyl C atom, as well as between the pivot C atom of the pyridine ring and the NH2 group .

科学研究应用

Synthesis of Heterocyclic Derivatives

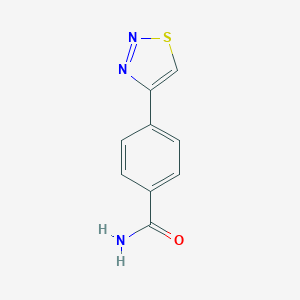

The compound can be used in the synthesis of various heterocyclic derivatives. For instance, it can be linked with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties to create novel heterocyclic derivatives .

Biological Activities

These heterocyclic derivatives have shown significant biological activities. They have been tested in vitro against a number of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans .

Antiviral Activity

Some of these derivatives have also been tested for antiviral activity against HIV-1 .

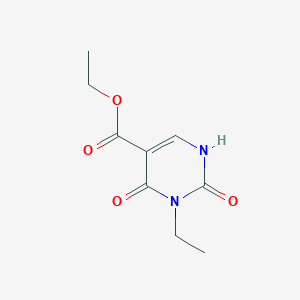

Synthesis of Pyrimidine-2-thiol Derivatives

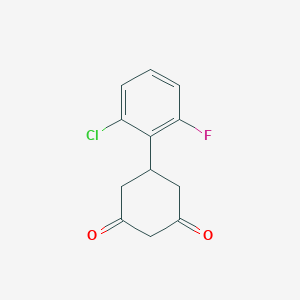

“1-(2-(Pyridin-2-yl)ethyl)thiourea” can be used in the synthesis of pyrimidine-2-thiol derivatives, which have shown potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Activities

These pyrimidine-2-thiol derivatives also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Synthesis of 3-bromoimidazopyridines

The compound can be used in the synthesis of 3-bromoimidazopyridines, which can be further transferred to other skeletons .

Fungicidal Activity

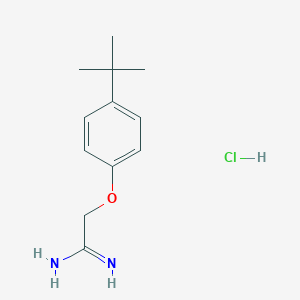

The compound can be used in the design and synthesis of pyrimidinamine derivatives, which have shown fungicidal activity .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship studies. By examining the effect of the pyridine groups containing different substituents, the substituent groups on the pyrimidine group, and the linker between the pyrimidine and pyridine group, a clear relationship between chemical structure and biological activity can be established .

作用机制

Target of Action

Compounds with a thiourea skeleton have been known to interact with various receptors and enzymes in biological systems .

Mode of Action

Molecules containing a thiazole ring, which is structurally similar to thiourea, can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

It’s known that compounds with a thiourea skeleton can unpredictably alter physiological systems, potentially activating or stopping various biochemical pathways .

Result of Action

It’s known that compounds with a thiourea skeleton can induce ethylene response in arabidopsis , suggesting potential plant growth regulation properties.

属性

IUPAC Name |

2-pyridin-2-ylethylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLXTZMRWVQZJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630952 |

Source

|

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-2-yl)ethyl]thiourea | |

CAS RN |

180403-26-3 |

Source

|

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)

![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)